Cas no 890646-08-9 (N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide)

N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide structure
890646-08-9 structure
Product Name:N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
CAS No:890646-08-9
MF:C23H29N3O2
MW:379.495265722275
CID:6231211
PubChem ID:16450998
Update Time:2025-07-09

N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
    • 890646-08-9
    • N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide
    • Z239547332
    • N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
    • VU0606996-1
    • N-(2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)-4-hydroxypentanamide
    • AKOS001354597
    • SR-01000154823
    • F3243-0335
    • SR-01000154823-1
    • AKOS016316627
    • N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide
    • Inchi: 1S/C23H29N3O2/c1-16-8-9-17(2)19(14-16)15-26-21-7-5-4-6-20(21)25-22(26)12-13-24-23(28)11-10-18(3)27/h4-9,14,18,27H,10-13,15H2,1-3H3,(H,24,28)
    • InChI Key: AHEMBAKPEAWKHU-UHFFFAOYSA-N
    • SMILES: OC(C)CCC(NCCC1=NC2C=CC=CC=2N1CC1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 379.22597718g/mol
  • Monoisotopic Mass: 379.22597718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 67.2Ų

N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide Pricemore >>

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N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide Related Literature

Additional information on N-(2-{1-(2,5-dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide

N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide: A Comprehensive Overview

N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide, also identified by the CAS Registry Number 890646-08-9, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities. The molecule's structure is characterized by a benzodiazole ring system substituted with a 2,5-dimethylphenyl group and an ethyl chain linked to a 4-hydroxypentanamide moiety. This combination of structural features contributes to its potential as a bioactive agent with therapeutic applications.

The synthesis of N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. Researchers have explored various strategies to optimize the yield and purity of this compound, ensuring its suitability for biological testing and subsequent drug development.

Recent studies have highlighted the potential of CAS No 890646-08-9 as an anti-inflammatory and antioxidant agent. In vitro experiments have demonstrated its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophage cell lines. These findings suggest that the compound may be useful in treating inflammatory diseases such as arthritis and neurodegenerative disorders. Furthermore, preliminary pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and acceptable metabolic stability, making it a promising candidate for further preclinical evaluation.

The structural versatility of N-(2-{1-(2,5-Dimethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide allows for extensive chemical modifications to enhance its therapeutic profile. For instance, researchers have explored the substitution of the hydroxypentanamide group with other functional groups to improve solubility and receptor binding affinity. These modifications have led to derivatives with enhanced potency against specific targets, such as protein kinases involved in cancer progression.

In terms of applications, this compound has shown potential in oncology research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting key signaling pathways such as the PI3K/AKT/mTOR pathway. Additionally, its ability to modulate the expression of pro-apoptotic genes like Bax and Bid further underscores its role as a potential anticancer agent. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to investigate its efficacy in preclinical models of breast and prostate cancers.

The discovery and development of CAS No 890646-08-9 represent a significant milestone in the field of heterocyclic chemistry. Its unique combination of structural features and biological activities positions it as a valuable tool for advancing drug discovery research. As ongoing studies continue to unravel its full potential, this compound is expected to contribute significantly to the development of novel therapeutic agents for treating a wide range of diseases.

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